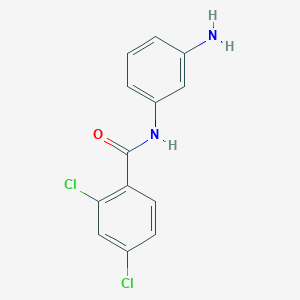

N-(3-aminofenil)-2,4-dicloro benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation reactions, where an amine is reacted with an acid chloride or ester to form the corresponding benzamide. For example, the synthesis of various benzamide derivatives has been demonstrated through reactions involving different substituents to investigate their effects on biological activity or physical properties. Such reactions highlight the versatility of benzamide synthesis methods and the potential for generating a wide range of substituted derivatives, including those with dichloro and amino groups on the benzene ring (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including N-(3-aminophenyl)-2,4-dichlorobenzamide, can be characterized by various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These methods provide detailed information on the arrangement of atoms within the molecule and the nature of its chemical bonds. For instance, the crystal and molecular structures of certain benzamide derivatives have been determined, revealing insights into their conformation and the influence of substituents on the overall molecular geometry (Cabezas et al., 1988).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that can alter their chemical and physical properties. These reactions include nucleophilic substitutions, where the chloro groups can be replaced by other atoms or groups, and the amide functionality can engage in condensation reactions. The chemical reactivity of benzamide derivatives is influenced by the electronic effects of the substituents, which can affect the compound's stability and reactivity towards different reagents (El-Sayed, 1997).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting point, solubility, and crystallinity, are crucial for their practical applications. These properties are significantly influenced by the molecular structure, particularly the nature and position of substituents on the benzamide core. For example, the presence of dichloro and amino groups can impact the compound's solubility in various solvents and its ability to form crystals with distinct polymorphic forms (Bashkirava et al., 2007).

Aplicaciones Científicas De Investigación

Análisis de Espectrometría de Masas

Este compuesto ha sido estudiado por su comportamiento en la espectrometría de masas (MS), particularmente en la fragmentación de su forma protonada. Los investigadores han observado fragmentos iónicos específicos cuando hay grupos donadores de electrones presentes en el anillo anilida, lo cual puede ser útil para diferenciar isómeros y analizar estructuras moleculares .

Química Orgánica Sintética

“N-(3-aminofenil)-2,4-dicloro benzamida” sirve como punto de partida en protocolos sintéticos para la preparación de N-arilamidas. Estos compuestos son importantes en la síntesis de una amplia gama de productos naturales y compuestos biológicamente activos, incluyendo productos farmacéuticos como el paracetamol .

Ajuste de Fotoluminiscencia

En el campo de la ciencia de materiales, los derivados de este compuesto se han utilizado para ajustar la longitud de onda de excitación en materiales luminiscentes basados en Europio. Esta aplicación es crucial para desarrollar nuevos materiales con propiedades ópticas específicas .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds such as n-(3-aminophenyl)methanesulfonamide and 3-aminophenyl N methylcarbamate have been used in the preparation of biologically and pharmacologically active molecules and as reactants for Suzuki–Miyaura coupling , respectively

Mode of Action

For instance, YM 244769, a compound with a similar structure, has been reported to inhibit the reverse mode of Na+/Ca2+ exchange (NCX), affecting Na±dependent 45 Ca2+ uptake .

Biochemical Pathways

brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition, and enoyl acyl reductase inhibitions .

Result of Action

For instance, N-(3-Aminophenyl)methanesulfonamide has been used as a reactant for the preparation of biologically and pharmacologically active molecules .

Propiedades

IUPAC Name |

N-(3-aminophenyl)-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-8-4-5-11(12(15)6-8)13(18)17-10-3-1-2-9(16)7-10/h1-7H,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWMXPAZFFSOJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352211 |

Source

|

| Record name | N-(3-aminophenyl)-2,4-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

293737-92-5 |

Source

|

| Record name | N-(3-aminophenyl)-2,4-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-AMINOPHENYL)-2,4-DICHLOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269520.png)

![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)

![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)

![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)